![molecular formula C22H16O6 B7773365 2,4,10,14-tetrahydroxy-7,7,12-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(18),2,4,8,10,12,14,16-octaene-6,19-dione](/img/structure/B7773365.png)
2,4,10,14-tetrahydroxy-7,7,12-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(18),2,4,8,10,12,14,16-octaene-6,19-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound 2,4,10,14-tetrahydroxy-7,7,12-trimethylpentacyclo[133105,1808,17Resistomycin , is a naturally occurring antibiotic with a molecular formula of C22H16O6 . It is known for its potent antibacterial properties and has been extensively studied for its ability to inhibit RNA polymerase and induce apoptosis in certain cells .
准备方法
Synthetic Routes and Reaction Conditions: Resistomycin can be synthesized through various methods, including the fermentation of specific bacterial strains. The synthetic route typically involves the cultivation of the producing microorganism under controlled conditions, followed by extraction and purification of the compound.
Industrial Production Methods: Industrial production of Resistomycin involves large-scale fermentation processes. The producing bacteria are grown in bioreactors with optimized nutrient media to maximize yield. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques.
化学反应分析
Types of Reactions: Resistomycin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Resistomycin can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Resistomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antibiotic synthesis and modification.
Biology: Investigated for its role in inhibiting bacterial RNA polymerase, making it a valuable tool in microbiology research.
Medicine: Explored for its potential therapeutic applications, particularly in treating bacterial infections and certain cancers.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
作用机制
Resistomycin exerts its effects primarily by inhibiting RNA polymerase, an enzyme crucial for bacterial RNA synthesis. This inhibition leads to the disruption of bacterial protein synthesis, ultimately causing cell death. Additionally, Resistomycin induces apoptosis in certain cells by generating oxidative stress and activating cellular defense mechanisms .
相似化合物的比较
Actinomycin D: Another antibiotic that inhibits RNA synthesis but has a different molecular structure.
Rifampicin: A well-known antibiotic that also targets RNA polymerase but is structurally distinct from Resistomycin.
Uniqueness: Resistomycin is unique due to its specific molecular structure and its dual action of inhibiting RNA polymerase and inducing apoptosis. This makes it a valuable compound for both research and therapeutic applications .
属性
IUPAC Name |
2,4,10,14-tetrahydroxy-7,7,12-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1(18),2,4,8,10,12,14,16-octaene-6,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-7-4-9(23)15-18-13(7)10(24)5-8-14(18)19-16(20(15)27)11(25)6-12(26)17(19)21(28)22(8,2)3/h4-6,23-26H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLACSIRCKEUOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C4C(=CC(=C13)O)C(C(=O)C5=C(C=C(C(=C45)C2=O)O)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C3=C4C(=CC(=C13)O)C(C(=O)C5=C(C=C(C(=C45)C2=O)O)O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5E)-3-ethyl-5-[(3-hydroxyanilino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7773283.png)
![2-Piperidinobicyclo[3.3.1]nonan-9-one](/img/structure/B7773294.png)
![N-[1-(4-methoxyphenyl)ethyl]formamide](/img/structure/B7773302.png)
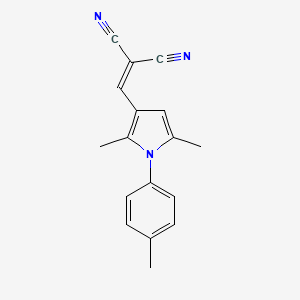
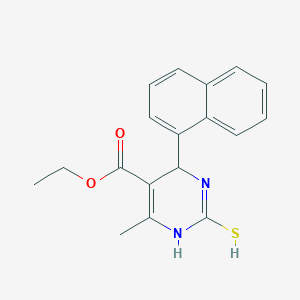
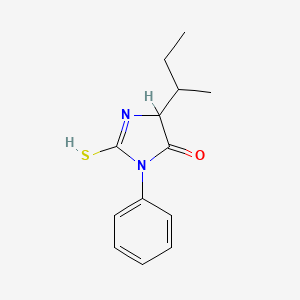
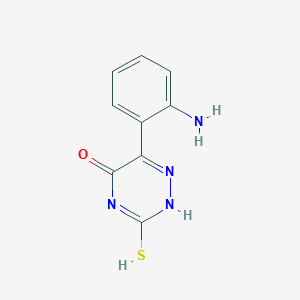
![2-[1-(2-hydroxyanilino)pentylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7773330.png)
![2-[(2-methoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7773337.png)
![2-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethoxy]ethanol](/img/structure/B7773348.png)
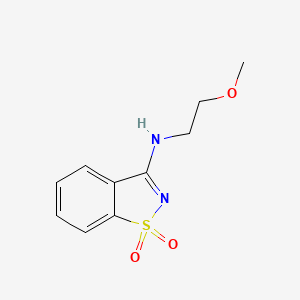
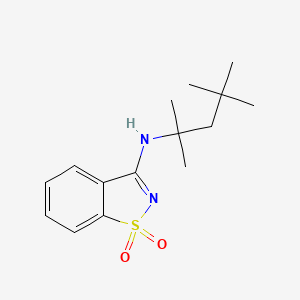
![5,13-dioxa-2,4,6,8,10,12,14,16-octazatetracyclo[7.7.0.03,7.011,15]hexadeca-3,6,11,14-tetraene](/img/structure/B7773386.png)
![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B7773389.png)
